3-Chloro-1-(5-fluoro-2-hydroxyphenyl)propan-1-one
Overview
Description
“3-Chloro-1-(5-fluoro-2-hydroxyphenyl)propan-1-one” is a chemical compound . It is not intended for human or veterinary use and is typically used for research purposes. The molecular formula of this compound is C9H8ClFO2 and it has a molecular weight of 202.61 g/mol.
Molecular Structure Analysis
The molecular structure of “3-Chloro-1-(5-fluoro-2-hydroxyphenyl)propan-1-one” can be analyzed using various spectroscopic techniques. For instance, the Infrared (IR) spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-1-(5-fluoro-2-hydroxyphenyl)propan-1-one” can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus . The IR, 1H NMR, and 13C NMR spectra can provide information about the functional groups and atom environments in the molecule .
Scientific Research Applications
Suzuki–Miyaura Coupling
3-Chloro-1-(5-fluoro-2-hydroxyphenyl)propan-1-one: serves as an essential building block in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds, particularly between aryl or vinyl boron compounds and aryl or vinyl halides. Here’s how it works:
- Applications : SM coupling is widely used in pharmaceutical synthesis, material science, and agrochemical research. By incorporating this compound, researchers can efficiently construct complex molecules with specific substitution patterns .
Intermediate in Adrenergic Drug Synthesis
3-Chloro-1-(5-fluoro-2-hydroxyphenyl)propan-1-one: serves as an intermediate in the synthesis of adrenergic drugs. Specifically, it plays a crucial role in the production of phenylephrine, a sympathomimetic drug used to treat nasal congestion and hypotension .
Exploration of Bioactive Compounds
Researchers investigate the biological activity of compounds related to 3-Chloro-1-(5-fluoro-2-hydroxyphenyl)propan-1-one. By modifying its structure or incorporating it into drug scaffolds, they aim to discover new bioactive molecules with therapeutic potential.
properties
IUPAC Name |
3-chloro-1-(5-fluoro-2-hydroxyphenyl)propan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c10-4-3-9(13)7-5-6(11)1-2-8(7)12/h1-2,5,12H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCKVAMFAGXGNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)CCCl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30546385 | |
Record name | 3-Chloro-1-(5-fluoro-2-hydroxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30546385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
104147-77-5 | |
Record name | 3-Chloro-1-(5-fluoro-2-hydroxyphenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104147-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-1-(5-fluoro-2-hydroxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30546385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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